4-Acetamido-2-Diethylaminomethylphenol

Description

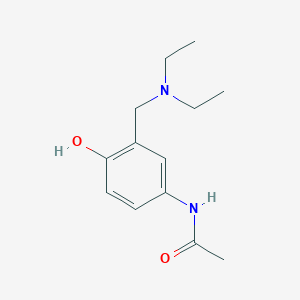

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-4-15(5-2)9-11-8-12(14-10(3)16)6-7-13(11)17/h6-8,17H,4-5,9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUCRWJEKAGKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923633 | |

| Record name | N-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-78-8 | |

| Record name | 121-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 121-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12479 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetamido-2-diethylaminomethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide

Abstract

This technical guide provides an in-depth examination of the physicochemical properties of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide (CAS No. 121-78-8). As a Mannich base derivative of the widely used analgesic, acetaminophen (paracetamol), this compound holds significant interest for researchers in medicinal chemistry, pharmacology, and drug development. This document details its chemical identity, core physical properties, synthesis, and comprehensive analytical characterization methodologies. By synthesizing theoretical knowledge with practical, field-proven protocols, this guide serves as a vital resource for scientists investigating this compound's potential applications, such as its reported activity as an acetylcholinesterase (AChE) inhibitor, or its role as a known impurity of the antimalarial drug, Amodiaquine.

Introduction and Strategic Context

N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is a substituted phenolic acetamide that emerges from the well-established Mannich reaction, utilizing acetaminophen as its parent scaffold.[1][2] Its structure, featuring a hydrophilic diethylaminomethyl group ortho to the phenolic hydroxyl, imparts distinct physicochemical characteristics compared to the parent molecule. These modifications influence its solubility, basicity, and potential for pharmacological interactions.

It is critically important to distinguish this compound from AM404, a well-studied metabolite of paracetamol.[3][4] While both are related to paracetamol, AM404 (N-arachidonoylphenolamine) is an endocannabinoid reuptake inhibitor with a vastly different structure and mechanism of action.[3][5][6][7] Our focus here remains strictly on the Mannich base derivative, a compound with its own unique profile, including reported acetylcholinesterase (AChE) inhibitory activity.[8]

This guide is structured to provide a logical progression from fundamental identity to complex analytical workflows, empowering researchers to confidently synthesize, characterize, and evaluate this compound.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all subsequent research. The structural and identifying information for N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is summarized below.

Chemical Structure

The molecule's structure is defined by a 4-hydroxyphenylacetamide core, with a diethylaminomethyl substituent at the C3 position of the phenyl ring.

Caption: Chemical structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.

Key Identifiers

| Property | Value | Source |

| IUPAC Name | N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide | ChemSrc[1] |

| CAS Number | 121-78-8 | CymitQuimica, Matrix Scientific[9][10] |

| Molecular Formula | C₁₃H₂₀N₂O₂ | Chemsrc, CymitQuimica[1][8][9][11] |

| Molecular Weight | 236.31 g/mol | Chemsrc, CymitQuimica[1][8][9][11] |

| Exact Mass | 236.152 g/mol | Chemsrc[1] |

| Common Synonyms | 4-Acetamido-2-diethylaminomethylphenol, 3-Diethylamino Acetaminophen | Chemsrc, CymitQuimica[1][9] |

| InChI Key | BOUCRWJEKAGKKG-UHFFFAOYSA-N | Chemsrc, CymitQuimica[1][9] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. These parameters are essential for designing experiments, formulating solutions, and predicting bioavailability.

| Property | Value | Remarks and Significance | Source |

| Appearance | Powder | Relevant for handling and formulation. | CymitQuimica[8] |

| Density | 1.122 g/cm³ | Calculated value; useful for process chemistry calculations. | Chemsrc[1] |

| Boiling Point | 406.2 °C at 760 mmHg | Calculated value; indicates low volatility. | Chemsrc[1] |

| Flash Point | 199.5 °C | Important for laboratory safety and handling protocols. | Chemsrc[1] |

| Vapor Pressure | 3.52 x 10⁻⁷ mmHg at 25°C | Extremely low volatility under standard conditions. | Chemsrc[1] |

| LogP (Octanol/Water) | 2.27 / 1.37 | Discrepancy likely due to different calculation algorithms. The values suggest moderate lipophilicity, potentially allowing for membrane permeability. | Chemsrc, Chemdiv[1][12] |

| Polar Surface Area (PSA) | 52.57 Ų / 43.48 Ų | Calculated values. This PSA is within the range typical for orally bioavailable drugs, suggesting good potential for absorption. | Chemsrc, Chemdiv[1][12] |

| Hydrogen Bond Donors | 2 | The phenolic -OH and amide N-H groups can donate hydrogen bonds. | Chemdiv[12] |

| Hydrogen Bond Acceptors | 4 | The phenolic -O, amide C=O, and tertiary amine -N can accept hydrogen bonds. | Chemdiv[12] |

Synthesis and Purification

The most direct route to N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is the Mannich reaction, a cornerstone of organic synthesis for aminomethylation.

Synthetic Pathway: The Mannich Reaction

This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, but in the case of phenols, it proceeds via electrophilic aromatic substitution. The reaction condenses a primary or secondary amine (diethylamine) with a non-enolizable aldehyde (formaldehyde) and the active hydrogen-containing compound (acetaminophen).[1][2]

Caption: Synthetic workflow for N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.

Experimental Protocol: Representative Mannich Synthesis

This protocol is a representative method. Researchers should optimize stoichiometry and conditions based on their specific laboratory setup.

Causality Statement: The choice of ethanol as a solvent is strategic; it effectively dissolves the starting acetaminophen and is compatible with the aqueous reagents. The reaction is typically run at reflux to overcome the activation energy for the formation of the Eschenmoser's salt-like intermediate and the subsequent electrophilic aromatic substitution.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 4-acetamidophenol (paracetamol) in absolute ethanol.

-

Amine & Aldehyde Addition: To the stirred solution, add 1.2 equivalents of diethylamine, followed by the dropwise addition of 1.2 equivalents of aqueous formaldehyde (37% solution).

-

Reaction Execution: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up & Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate/hexanes or by recrystallization from a suitable solvent system like ethanol/water to yield the pure product.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity, structure, and purity of the synthesized compound.

Caption: A typical workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides the most definitive information for structural elucidation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the phenyl ring will appear as distinct multiplets, influenced by their substitution pattern.

-

Amide N-H (δ ~9.0 ppm): A broad singlet, which is exchangeable with D₂O.

-

Phenolic O-H (δ ~9.5 ppm): A broad singlet, also D₂O exchangeable.

-

Methylene Bridge (-CH₂-) (δ ~3.6 ppm): A singlet integrating to two protons, connecting the aromatic ring and the nitrogen.

-

Diethylamino (-CH₂CH₃) (δ ~2.5-2.7 ppm): A quartet integrating to four protons.

-

Amide Methyl (-CH₃) (δ ~2.0 ppm): A singlet integrating to three protons.

-

Diethylamino (-CH₂CH₃) (δ ~1.1 ppm): A triplet integrating to six protons.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize polar compounds and allows for the observation of exchangeable O-H and N-H protons.

-

Data Acquisition: Acquire the ¹H spectrum on a 400 MHz or higher spectrometer.

-

Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction. Integrate all peaks and assign them to the predicted structure.

Mass Spectrometry (MS)

Principle: MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule.

Expected Results:

-

Molecular Ion Peak: A prominent peak at m/z = 237.16 [M+H]⁺ in positive ion mode, confirming the molecular weight of 236.31 g/mol .

-

Key Fragments: Expect fragmentation corresponding to the loss of the diethylamino group or cleavage at the benzylic position.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample directly into the ESI source of a mass spectrometer or inject it via an HPLC system.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the [M+H]⁺ peak and correlate major fragment ions to the compound's structure.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule, as each group absorbs infrared radiation at a characteristic frequency.

Expected Characteristic Absorption Bands:

-

O-H Stretch (Phenol): Broad band, ~3200-3400 cm⁻¹

-

N-H Stretch (Amide): Moderate band, ~3300 cm⁻¹

-

C-H Stretch (Aliphatic): Sharp bands, ~2850-2970 cm⁻¹

-

C=O Stretch (Amide I): Strong, sharp band, ~1650-1670 cm⁻¹

-

N-H Bend (Amide II): Moderate band, ~1550 cm⁻¹

-

C-N Stretch (Amine/Amide): Moderate bands, ~1200-1350 cm⁻¹

-

Aromatic C=C Bends: Bands in the 1450-1600 cm⁻¹ region.

Protocol (FTIR-ATR):

-

Sample Preparation: Place a small amount of the dry powder sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.

-

Analysis: Identify the key absorption bands and confirm that they are consistent with the proposed chemical structure.

References

-

Acetamide,N-[3-[(diethylamino)methyl]-4-hydroxyphenyl]- | Chemsrc. (n.d.). Retrieved January 13, 2026, from [Link]

-

AM404 - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

-

AM404 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 13, 2026, from [Link]

-

AM404. (n.d.). Retrieved January 13, 2026, from [Link]

-

Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

CAS#:81080-09-3 | N-[3,5-Bis[(diethylamino)Methyl]-4-hydroxyphenyl]acetamide | Chemsrc. (n.d.). Retrieved January 13, 2026, from [Link]

-

N-[3,5-Bis[(diethylamino)methyl]-4-hydroxyphenyl]acetamide - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

Acetamide, N-(3-(diethylamino)-4-methoxyphenyl)- | C13H20N2O2 | CID - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

(PDF) An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Retrieved January 13, 2026, from [Link]

-

Comparison between experimental infrared spectrum of acetamide and... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

(4-Hydroxyphenyl)acetamide | C8H9NO2 | CID 86986 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

4-Hydroxyphenylacetamide - ChemBK. (n.d.). Retrieved January 13, 2026, from [Link]

-

N-(3-((Diethylamino)methyl)-4-hydroxyphenyl)acetamide - Advent Chembio. (n.d.). Retrieved January 13, 2026, from [Link]

-

Acetamide, N-methyl-N-(4-methylphenyl)- - the NIST WebBook. (n.d.). Retrieved January 13, 2026, from [Link]

-

Acetamide - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 13, 2026, from [Link]

-

N-(4-hydroxyphenyl) acetamide (Paracetamol) - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

N-(4-HYDROXYPHENYL)ACETAMIDE | CAS 103-90-2 - Matrix Fine Chemicals. (n.d.). Retrieved January 13, 2026, from [Link]

-

N-(3-Acetyl-4-hydroxyphenyl)acetamide | C10H11NO3 | CID 81720 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

(PDF) N-(3-Hydroxyphenyl)acetamide - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Acetaminophen - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

- 1. CAS#:121-78-8 | Acetamide,N-[3-[(diethylamino)methyl]-4-hydroxyphenyl] | Chemsrc [chemsrc.com]

- 2. CAS#:81080-09-3 | N-[3,5-Bis[(diethylamino)Methyl]-4-hydroxyphenyl]acetamide | Chemsrc [chemsrc.com]

- 3. AM404 - Wikipedia [en.wikipedia.org]

- 4. AM404 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. AM404 [medbox.iiab.me]

- 6. AM404 | Cannabinoid reuptake inhibitor | TRPV(1) activator | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide [cymitquimica.com]

- 9. N-(3-((Diethylamino)methyl)-4-hydroxyphenyl)acetamide [cymitquimica.com]

- 10. 121-78-8 Cas No. | N-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}acetamide | Matrix Scientific [matrixscientific.com]

- 11. N-(3-((Diethylamino)methyl)-4-hydroxyphenyl)acetamide | Advent [adventchembio.com]

- 12. Compound N-{3-[(diethylamino)methyl]-4-hydroxyphenyl}acetamide - Chemdiv [chemdiv.com]

The Biological Profile of 4-Acetamido-2-Diethylaminomethylphenol: A Technical Review of a Phenolic Mannich Base

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive analysis of the biological activity of 4-Acetamido-2-Diethylaminomethylphenol, a compound situated at the intersection of phenolic Mannich bases and structural analogues of the widely used analgesic, acetaminophen. While direct extensive research on this specific molecule is limited, this paper will elucidate its predicted biological profile by examining its chemical heritage, the functional significance of its structural motifs, and the established activities of closely related compounds.

Introduction: A Molecule of Interest

4-Acetamido-2-Diethylaminomethylphenol, with the CAS number 121-78-8, is a phenolic Mannich base.[1][2] These compounds are synthesized via the Mannich reaction, a three-component condensation involving a phenol, formaldehyde, and a secondary amine, in this case, diethylamine.[1] The introduction of an aminoalkyl group, such as diethylaminomethyl, into a phenolic structure can significantly modulate its physicochemical properties, including solubility and basicity, which in turn can influence its biological activity.[1]

The core of this molecule is the 4-acetamidophenol structure, identical to that of acetaminophen (paracetamol), a globally recognized analgesic and antipyretic agent.[1] This structural similarity provides a strong foundation for predicting the biological activities of 4-Acetamido-2-Diethylaminomethylphenol. The key question this guide addresses is how the addition of the diethylaminomethyl group at the ortho position to the hydroxyl group alters the pharmacological profile of the parent acetaminophen molecule.

Synthesis and Physicochemical Characteristics

The synthesis of 4-Acetamido-2-Diethylaminomethylphenol is a classic example of the Mannich reaction. The reaction involves the electrophilic substitution of the activated aromatic ring of 4-acetamidophenol with an Eschenmoser's salt precursor formed from diethylamine and formaldehyde. The hydroxyl and acetamido groups of the phenol direct the substitution to the ortho position.

Table 1: Physicochemical Properties of 4-Acetamido-2-Diethylaminomethylphenol

| Property | Value | Source |

| Molecular Formula | C13H20N2O2 | [2][3] |

| Molecular Weight | 236.31 g/mol | [3][4] |

| IUPAC Name | N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide | [3] |

| CAS Number | 121-78-8 | [2] |

| Boiling Point | 406.2°C at 760 mmHg | [4] |

| Flash Point | 199.5°C | [4] |

| Density | 1.122 g/cm³ | [4] |

Predicted Biological Activity Profile

Based on its structural features, 4-Acetamido-2-Diethylaminomethylphenol is predicted to possess a range of biological activities, primarily centered around analgesia, antipyresis, and potentially modulated anti-inflammatory effects.

Analgesic and Antipyretic Activity

The presence of the 4-acetamidophenol core strongly suggests that this compound will exhibit analgesic and antipyretic properties.[5][6] The mechanism of action is likely to parallel that of acetaminophen, which is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system.[7][8] This central action reduces the production of prostaglandins involved in pain and fever signaling. It is hypothesized that the diethylaminomethyl substituent may enhance the compound's ability to cross the blood-brain barrier, potentially leading to a more potent or rapid onset of action compared to acetaminophen.

Anti-inflammatory Activity

Acetaminophen is known to be a weak anti-inflammatory agent in peripheral tissues.[7] However, phenolic Mannich bases have been reported to possess anti-inflammatory properties.[1][9] The introduction of the diethylaminomethyl group could therefore confer or enhance anti-inflammatory activity. This may occur through various mechanisms, including the inhibition of pro-inflammatory enzymes like phospholipase A2 (PLA₂) and lipoxygenases (LOX), or by modulating the production of inflammatory mediators such as cytokines and nitric oxide.[9][10][11]

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals.[12][13] The phenolic hydroxyl group in 4-Acetamido-2-Diethylaminomethylphenol is expected to contribute to antioxidant activity. The electron-donating nature of the diethylaminomethyl group could further enhance this property by stabilizing the phenoxyl radical formed during the scavenging process. Studies on related phenolic compounds have demonstrated significant antioxidant potential.[14]

Proposed Mechanism of Action

The primary mechanism of action for the predicted analgesic and antipyretic effects is the inhibition of prostaglandin synthesis in the central nervous system via the COX pathway. For the potential anti-inflammatory effects, multiple pathways may be involved.

Figure 1: Proposed mechanism of action for 4-Acetamido-2-Diethylaminomethylphenol.

Pharmacokinetics and Predicted Toxicology Profile

The pharmacokinetic profile of 4-Acetamido-2-Diethylaminomethylphenol is anticipated to be influenced by the diethylaminomethyl group, which may increase its water solubility and affect its absorption, distribution, metabolism, and excretion (ADME) properties.

A critical consideration for any acetaminophen analogue is the potential for hepatotoxicity.[5] Acetaminophen overdose leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione stores and causes liver damage.[5] The metabolic fate of 4-Acetamido-2-Diethylaminomethylphenol needs to be carefully evaluated. It is possible that the diethylaminomethyl group alters the metabolic pathway, potentially reducing the formation of NAPQI or facilitating its detoxification. However, it is also conceivable that this group could introduce new metabolic liabilities. Therefore, thorough toxicological studies are imperative.[15][16]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a series of in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory and Antioxidant Assays

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Method: A colorimetric or fluorometric COX inhibitor screening assay kit can be used.

-

Procedure: a. Prepare a series of concentrations of the test compound. b. Add the test compound to wells containing either COX-1 or COX-2 enzyme. c. Initiate the reaction by adding arachidonic acid as the substrate. d. Incubate at 37°C for a specified time. e. Stop the reaction and measure the product (e.g., Prostaglandin F2α) using a plate reader. f. Calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Protocol 2: DPPH Radical Scavenging Assay

-

Objective: To assess the antioxidant activity of the compound.

-

Method: Spectrophotometric determination of the reduction of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Procedure: a. Prepare a solution of the test compound in methanol at various concentrations. b. Add the compound solution to a methanolic solution of DPPH. c. Incubate in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm. e. Ascorbic acid or Trolox can be used as a positive control. f. Calculate the percentage of radical scavenging activity.

In Vivo Analgesic and Anti-inflammatory Assays

Protocol 3: Acetic Acid-Induced Writhing Test in Mice

-

Objective: To evaluate the peripheral analgesic activity.[17][18]

-

Method: Induction of visceral pain by intraperitoneal injection of acetic acid.

-

Procedure: a. Administer the test compound or vehicle to groups of mice. b. After a pre-treatment period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally. c. Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions) for a period of 20-30 minutes. d. A standard analgesic drug like acetylsalicylic acid can be used as a positive control. e. Calculate the percentage of inhibition of writhing.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

-

Objective: To assess the acute anti-inflammatory activity.[18][19]

-

Method: Induction of local inflammation in the rat paw by sub-plantar injection of carrageenan.

-

Procedure: a. Measure the initial paw volume of the rats using a plethysmometer. b. Administer the test compound or vehicle orally or intraperitoneally. c. After a pre-treatment period, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. d. Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. e. A standard anti-inflammatory drug like indomethacin can be used as a positive control. f. Calculate the percentage of inhibition of edema.

Figure 2: A generalized experimental workflow for evaluating the biological activity of 4-Acetamido-2-Diethylaminomethylphenol.

Conclusion and Future Perspectives

4-Acetamido-2-Diethylaminomethylphenol is a molecule of significant interest due to its structural relationship with acetaminophen and its classification as a phenolic Mannich base. Based on established structure-activity relationships, it is predicted to possess analgesic, antipyretic, and potentially enhanced anti-inflammatory and antioxidant activities. The key to unlocking its therapeutic potential lies in a thorough investigation of its pharmacological and toxicological profile.

Future research should focus on the systematic evaluation of its biological activities using the protocols outlined in this guide. Of paramount importance will be the detailed investigation of its metabolism and potential for hepatotoxicity. Should this compound exhibit a favorable efficacy and safety profile, it could represent a promising lead for the development of a novel non-steroidal anti-inflammatory drug (NSAID) with a unique spectrum of activity.

References

-

PubChem. 4-Acetamido-2-diethylaminomethylphenol. National Center for Biotechnology Information. [Link]

-

MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

-

Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280. [Link]

-

Abdel-Aal, A. A. M., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 12(9), 724-730. [Link]

-

Chemical-Suppliers. 4-ACETAMIDO-2-DIETHYLAMINOMETHYLPHENOL. [Link]

-

Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. The Journal of Biochemistry, 132(5), 751-756. [Link]

-

MDPI. Anti-Inflammatory Activity of Natural Products. [Link]

-

O'Callaghan, C. A., & O'Donnell, V. B. (2006). Acetaminophen: antipyretic or hypothermic in mice? In either case, PGHS-1b (COX-3) is irrelevant. Journal of Neurophysiology, 96(5), 2277-2279. [Link]

-

Bazan, H. E., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

-

Lino, R. C., et al. (2013). Anti-inflammatory effect of (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, a new derivative of 4-nerolidylcatechol. Journal of Pharmacy and Pharmacology, 65(1), 133-141. [Link]

-

Sewak, P., et al. (1989). Antipyretic activity of diacetyl para-amino phenol. Indian Journal of Physiology and Pharmacology, 33(4), 216-218. [Link]

-

Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update. Critical Reviews in Toxicology, 42(9), 793-819. [Link]

-

Molecules. Anti-Inflammatory and Analgesic Activity of Total Flavone of Cunninghamia lanceolata. [Link]

-

MDPI. Organic Compounds with Biological Activity. [Link]

-

Kim, H. P., Son, K. H., & Chang, H. W. (2004). Molecular targets of dietary polyphenols with anti-inflammatory properties. Journal of Pharmacological Sciences, 96(3), 229-244. [Link]

-

da Silva, R., et al. (2009). Analgesic and anti-inflammatory activities evaluation of (-)-O-acetyl, (-)-O-methyl, (-)-O-dimethylethylamine cubebin and their preparation from (-)-cubebin. Bioorganic & Medicinal Chemistry, 17(22), 7845-7850. [Link]

-

MDPI. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. [Link]

-

Pradhan, S., et al. (2012). Experimental evaluation of antipyretic and analgesic activities of aspartame. Indian Journal of Pharmacology, 44(4), 533-535. [Link]

-

Gelin, M. S., et al. (2016). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 97, 252-263. [Link]

-

ResearchGate. Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update. [Link]

-

Medbullets. Toxicology. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. klivon.com [klivon.com]

- 3. 4-Acetamido-2-diethylaminomethylphenol | C13H20N2O2 | CID 224175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-ACETAMIDO-2-DIETHYLAMINOMETHYLPHENOL | CAS 121-78-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antipyretic activity of diacetyl para-amino phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetaminophen: antipyretic or hypothermic in mice? In either case, PGHS-1b (COX-3) is irrelevant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KoreaMed Synapse [synapse.koreamed.org]

- 9. Anti-Inflammatory Activity of Natural Products [mdpi.com]

- 10. Anti-inflammatory effect of (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, a new derivative of 4-nerolidylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: a second update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and analgesic activity of some acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analgesic and anti-inflammatory activities evaluation of (-)-O-acetyl, (-)-O-methyl, (-)-O-dimethylethylamine cubebin and their preparation from (-)-cubebin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 4-Acetamido-2-Diethylaminomethylphenol

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-Acetamido-2-Diethylaminomethylphenol, a phenolic Mannich base structurally related to acetaminophen. This document synthesizes available data to elucidate its primary mode of action as an acetylcholinesterase (AChE) inhibitor, a property that distinguishes it from its parent compound. Furthermore, we explore potential secondary mechanisms derived from its structural components, including cyclooxygenase (COX) inhibition and modulation of the endocannabinoid system, which are characteristic of acetaminophen. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's pharmacology, supported by experimental protocols and in-silico modeling concepts.

Introduction: Unveiling a Multifaceted Phenolic Mannich Base

4-Acetamido-2-Diethylaminomethylphenol, also known by synonyms such as 3-Diethylamino Acetaminophen, is a synthetic organic molecule belonging to the class of phenolic Mannich bases.[1] Its core structure is a derivative of 4-acetamidophenol (acetaminophen or paracetamol), a widely used analgesic and antipyretic. The key structural modification is the introduction of a diethylaminomethyl group at the ortho position to the phenolic hydroxyl group via the Mannich reaction. This modification is known to significantly alter the physicochemical and pharmacological properties of the parent molecule, often enhancing lipophilicity and introducing novel biological activities.[2] While the mechanism of action of acetaminophen has been extensively studied, the addition of the Mannich base moiety imparts a distinct pharmacological profile to 4-Acetamido-2-Diethylaminomethylphenol, warranting a detailed investigation into its own mechanism of action.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C13H20N2O2 | [3] |

| Molecular Weight | 236.31 g/mol | [3] |

| CAS Number | 121-78-8 | [4] |

| IUPAC Name | N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide | [3] |

| Appearance | Powder | [5] |

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The most direct evidence for the mechanism of action of 4-Acetamido-2-Diethylaminomethylphenol points towards its activity as an acetylcholinesterase (AChE) inhibitor.[5] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in enhanced cholinergic neurotransmission.

The Cholinergic System and AChE Inhibition

The cholinergic system plays a vital role in numerous physiological processes, including muscle contraction, memory, and autonomic nervous system regulation. By preventing the breakdown of acetylcholine, AChE inhibitors effectively amplify cholinergic signaling. This mechanism is the basis for the therapeutic use of AChE inhibitors in conditions such as myasthenia gravis, glaucoma, and Alzheimer's disease.

According to available information, N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide binds to the active site of AChE, thereby preventing the enzyme from breaking down acetylcholine.[5] This leads to an accumulation of the neurotransmitter, which can result in prolonged muscle contraction.[5]

Caption: Proposed mechanism of AChE inhibition in a cholinergic synapse.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

To validate the AChE inhibitory activity of 4-Acetamido-2-Diethylaminomethylphenol, a well-established in vitro assay based on Ellman's method can be employed.

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of acetylthiocholine by the enzyme. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer).

-

AChE enzyme solution (e.g., from electric eel, diluted in phosphate buffer to a suitable concentration).

-

Test compound (4-Acetamido-2-Diethylaminomethylphenol) stock solution (e.g., 10 mM in DMSO) and serial dilutions.

-

Positive control (e.g., Donepezil or a known AChE inhibitor).

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the test compound dilution or control to each well.

-

Add 50 µL of phosphate buffer to each well.

-

Add 25 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of AChE inhibition for each concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Caption: Workflow for the in vitro AChE inhibition assay.

Potential Secondary and Contributing Mechanisms of Action

Given the structural similarity of 4-Acetamido-2-Diethylaminomethylphenol to acetaminophen, it is plausible that it retains some of the pharmacological properties of its parent compound. These potential secondary mechanisms may contribute to an overall complex pharmacological profile.

Cyclooxygenase (COX) Inhibition

Acetaminophen is known to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation.[2][6] However, its anti-inflammatory effects are weak compared to non-steroidal anti-inflammatory drugs (NSAIDs). It is hypothesized that acetaminophen may selectively inhibit a splice variant of COX-1, often referred to as COX-3, which is predominantly found in the central nervous system. This central inhibition of prostaglandin synthesis is thought to be a major contributor to its analgesic and antipyretic effects.

It is conceivable that 4-Acetamido-2-Diethylaminomethylphenol also exhibits some degree of COX inhibition, which could contribute to potential analgesic or anti-inflammatory properties.

Modulation of the Endocannabinoid and TRPV1 Systems

A significant portion of acetaminophen's analgesic effect is now attributed to its metabolite, N-arachidonoylphenolamine (AM404). This metabolite is formed in the brain and acts as an agonist at the transient receptor potential vanilloid 1 (TRPV1) receptor and as an inhibitor of the reuptake of the endogenous cannabinoid anandamide. Activation of TRPV1 receptors in the brain can lead to desensitization and a reduction in pain signaling. The enhancement of anandamide signaling through the inhibition of its reuptake also contributes to analgesia.

The metabolic fate of 4-Acetamido-2-Diethylaminomethylphenol is currently unknown. However, if it undergoes deacetylation to form the corresponding aminophenol, it is plausible that this metabolite could be further converted to an AM404-like compound, thereby engaging the endocannabinoid and TRPV1 systems.

Caption: Metabolic pathway of acetaminophen leading to the formation of AM404.

Broader Biological Activities of Phenolic Mannich Bases

The class of phenolic Mannich bases, to which 4-Acetamido-2-Diethylaminomethylphenol belongs, is known for a wide spectrum of biological activities. These activities are often attributed to the combination of the phenolic hydroxyl group and the aminoalkyl moiety. While specific studies on our target compound are limited, the known activities of related compounds provide a basis for further investigation.

Reported Activities of Phenolic Mannich Bases:

-

Anticancer: Many phenolic Mannich bases have demonstrated cytotoxic activity against various cancer cell lines.

-

Antimicrobial: Antibacterial and antifungal properties are commonly reported for this class of compounds.

-

Anti-inflammatory: Some phenolic Mannich bases exhibit anti-inflammatory effects, potentially through the inhibition of inflammatory mediators.

-

Antioxidant: The phenolic group can act as a radical scavenger, imparting antioxidant properties.

Conclusion and Future Directions

The primary mechanism of action of 4-Acetamido-2-Diethylaminomethylphenol is reported to be the inhibition of acetylcholinesterase. This distinguishes it significantly from its structural parent, acetaminophen. However, the presence of the acetaminophen core suggests the potential for secondary mechanisms, including COX inhibition and modulation of the endocannabinoid and TRPV1 systems, which likely contribute to a complex pharmacological profile.

Further research is imperative to fully elucidate the mechanism of action of this compound. Key areas for future investigation include:

-

In-depth characterization of AChE inhibition: Determining the type of inhibition (competitive, non-competitive, etc.) and the binding kinetics.

-

Investigation of COX inhibitory activity: Assessing the compound's effect on different COX isoforms, including COX-1, COX-2, and brain-specific COX variants.

-

Metabolism studies: Identifying the metabolites of 4-Acetamido-2-Diethylaminomethylphenol and investigating their biological activities, particularly the formation of any AM404-like molecules.

-

Screening for broader biological activities: Evaluating the compound's potential as an anticancer, antimicrobial, or anti-inflammatory agent.

A thorough understanding of the multifaceted mechanism of action of 4-Acetamido-2-Diethylaminomethylphenol will be crucial for its potential development as a therapeutic agent.

References

-

PubChem. (n.d.). 4-Acetamido-2-diethylaminomethylphenol. [Link]

- Google Patents. (1990).

-

Ohnuma, S., et al. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Journal of Pain Research, 13, 3031–3041. [Link]

-

Scribd. (n.d.). Organic Chemistry Lab Guide. [Link]

-

Vardanyan, R. S., & Hruby, V. J. (2006). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Chemistry of Heterocyclic Compounds, 42(2), 157-162. [Link]

-

ResearchGate. (2006). Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. [Link]

-

Wikipedia. (n.d.). Paracetamol. [Link]

-

Frontiers. (2022). Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products. [Link]

-

Global Substance Registration System. (n.d.). N-(3-((DIETHYLAMINO)METHYL)-4-HYDROXYPHENYL)ACETAMIDE. [Link]

-

ResearchGate. (2009). Paracetamol (Acetaminophen): Mechanisms of action. [Link]

-

PubMed. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. [Link]

-

Chemsrc. (n.d.). Acetamide,N-[3-[(diethylamino)methyl]-4-hydroxyphenyl]-. [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). 4-Acetamido-2-diethylaminomethylphenol. [Link]

- Google Patents. (1965). US3175010A - 4, 4'-methylenebis(2, 6-dialkylphenol) compounds.

-

PubChem. (n.d.). 4-(N-Acetylamino)phenol. [Link]

- Google Patents. (1983). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

Sources

- 1. N-(3-((Diethylamino)methyl)-4-hydroxyphenyl)acetamide [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Acetamido-2-diethylaminomethylphenol | C13H20N2O2 | CID 224175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:121-78-8 | Acetamide,N-[3-[(diethylamino)methyl]-4-hydroxyphenyl] | Chemsrc [chemsrc.com]

- 5. N-[3-(Diethylaminomethyl)-4-hydroxyphenyl]acetamide [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

CAS 121-78-8 structural elucidation and spectral data

An In-depth Technical Guide to the Structural Elucidation of N-Cyclohexyl-2-benzothiazolesulfenamide (CAS 95-33-0)

Foreword by the Senior Application Scientist

In the landscape of industrial chemistry, the robust characterization of compounds is paramount to ensuring product quality, safety, and efficacy. N-Cyclohexyl-2-benzothiazolesulfenamide (CBS), a cornerstone accelerator in the rubber vulcanization process, is no exception. Its molecular structure dictates its performance, influencing the kinetics and outcome of rubber cross-linking. This guide is crafted for the discerning researcher, scientist, and drug development professional, providing a comprehensive, field-proven methodology for the structural elucidation of this vital industrial compound. We will journey through a multi-spectroscopic approach, dissecting the data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The causality behind experimental choices and the logic of spectral interpretation will be at the forefront of our discussion, ensuring a deep and practical understanding.

Chapter 1: The Strategic Approach to Structural Verification

The unambiguous determination of a molecule's structure is rarely achieved through a single analytical technique. Instead, a synergistic approach, integrating data from various spectroscopic methods, is the gold standard. Each technique provides a unique piece of the structural puzzle, and it is in the convergence of this data that we find confirmation.

Our strategy for the structural elucidation of N-Cyclohexyl-2-benzothiazolesulfenamide follows a logical workflow, beginning with the determination of its molecular mass and elemental composition, followed by the identification of its functional groups, and culminating in the precise mapping of its atomic connectivity.

Figure 1: A strategic workflow for the structural elucidation of organic compounds.

Chapter 2: Mass Spectrometry - Unveiling the Molecular Blueprint

Mass spectrometry serves as our initial foray into the structure of N-Cyclohexyl-2-benzothiazolesulfenamide, providing the crucial data of its molecular weight and elemental formula.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A minute quantity (typically less than 1 mg) of crystalline N-Cyclohexyl-2-benzothiazolesulfenamide is introduced into a vial and dissolved in a volatile organic solvent such as methanol or dichloromethane.

-

Introduction: The solution is introduced into the mass spectrometer, often via a direct insertion probe or following separation by gas chromatography.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Presentation: Mass Spectrum of N-Cyclohexyl-2-benzothiazolesulfenamide

| m/z | Relative Intensity (%) | Proposed Fragment |

| 264 | 45 | [M]⁺ (Molecular Ion) |

| 167 | 100 | [C₇H₄NS₂]⁺ |

| 98 | 85 | [C₆H₁₂N]⁺ |

| 82 | 60 | [C₆H₁₀]⁺ |

| 55 | 75 | [C₄H₇]⁺ |

Spectral Interpretation: A Story of Fragmentation

The mass spectrum reveals a molecular ion peak [M]⁺ at an m/z of 264, which corresponds to the molecular weight of N-Cyclohexyl-2-benzothiazolesulfenamide (C₁₃H₁₆N₂S₂).[1][2] The fragmentation pattern provides further structural confirmation. The base peak at m/z 167 is indicative of the stable benzothiazole-2-sulfenyl fragment, while the peak at m/z 98 corresponds to the cyclohexylamino fragment. The loss of a neutral ethene molecule from the cyclohexyl ring results in the fragment at m/z 82.

Chapter 3: Infrared Spectroscopy - Identifying the Functional Framework

Infrared (IR) spectroscopy allows for the identification of the various functional groups present in the molecule by probing their vibrational frequencies.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

-

Sample Preparation: Approximately 1-2 mg of N-Cyclohexyl-2-benzothiazolesulfenamide is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure to form a transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Data Presentation: Infrared Spectrum of N-Cyclohexyl-2-benzothiazolesulfenamide

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3280 | Medium | N-H stretch |

| 3060 | Weak | Aromatic C-H stretch |

| 2930, 2855 | Strong | Aliphatic C-H stretch |

| 1595, 1470 | Medium | C=C and C=N aromatic ring stretch |

| 1015 | Medium | S-N stretch |

| 750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Spectral Interpretation: The Vibrational Signature

The IR spectrum provides clear evidence for the key functional groups within N-Cyclohexyl-2-benzothiazolesulfenamide. The N-H stretching vibration around 3280 cm⁻¹ confirms the presence of the secondary amine. Strong absorptions at 2930 and 2855 cm⁻¹ are characteristic of the C-H stretching in the cyclohexyl group. The aromatic C-H stretch is observed at 3060 cm⁻¹. The presence of the benzothiazole ring is supported by the aromatic C=C and C=N stretching vibrations in the 1600-1470 cm⁻¹ region. The S-N stretching vibration is assigned to the band around 1015 cm⁻¹. Finally, the strong absorption at 750 cm⁻¹ is indicative of the ortho-disubstituted benzene ring.

Chapter 4: Nuclear Magnetic Resonance Spectroscopy - Mapping the Atomic Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment and connectivity of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of N-Cyclohexyl-2-benzothiazolesulfenamide is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Spectral Acquisition: The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

Data Presentation: ¹H NMR Spectrum of N-Cyclohexyl-2-benzothiazolesulfenamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| 7.85 | d | 1H | Ar-H |

| 7.70 | d | 1H | Ar-H |

| 7.40 | t | 1H | Ar-H |

| 7.25 | t | 1H | Ar-H |

| 3.50 | m | 1H | N-CH (cyclohexyl) |

| 3.20 | s (broad) | 1H | N-H |

| 1.90-1.10 | m | 10H | Cyclohexyl CH₂ |

Data Presentation: ¹³C NMR Spectrum of N-Cyclohexyl-2-benzothiazolesulfenamide (in CDCl₃)

| Chemical Shift (δ, ppm) | Proposed Assignment |

| 168.5 | C=N |

| 153.0 | Ar-C |

| 135.5 | Ar-C |

| 126.0 | Ar-CH |

| 124.5 | Ar-CH |

| 121.5 | Ar-CH |

| 121.0 | Ar-CH |

| 60.5 | N-CH |

| 33.0 | Cyclohexyl CH₂ |

| 25.5 | Cyclohexyl CH₂ |

| 24.8 | Cyclohexyl CH₂ |

Spectral Interpretation: A Detailed Structural Map

¹H NMR Analysis: The four signals in the aromatic region (δ 7.25-7.85 ppm) correspond to the four protons on the benzothiazole ring system. The broad singlet at δ 3.20 ppm is characteristic of the N-H proton. The multiplet at δ 3.50 ppm with an integration of 1H is assigned to the proton on the carbon adjacent to the nitrogen of the cyclohexyl ring. The complex multiplet between δ 1.10 and 1.90 ppm, integrating to 10 protons, represents the remaining five CH₂ groups of the cyclohexyl ring.

¹³C NMR Analysis: The downfield signal at δ 168.5 ppm is attributed to the C=N carbon of the benzothiazole ring. The aromatic carbons appear in the δ 121.0-153.0 ppm range. The signal at δ 60.5 ppm corresponds to the N-CH carbon of the cyclohexyl ring. The remaining three signals in the aliphatic region (δ 24.8-33.0 ppm) are assigned to the five CH₂ carbons of the cyclohexyl ring, with some overlap due to chemical equivalence.

Chapter 5: Integrated Elucidation - Assembling the Final Structure

By integrating the data from all three spectroscopic techniques, we can confidently assemble the final structure of N-Cyclohexyl-2-benzothiazolesulfenamide.

-

Mass Spectrometry established the molecular formula as C₁₃H₁₆N₂S₂ with a molecular weight of 264 g/mol .

-

Infrared Spectroscopy confirmed the presence of an N-H group, a cyclohexyl group, and a benzothiazole ring system.

-

¹H and ¹³C NMR Spectroscopy provided the detailed connectivity of the atoms, mapping out the proton and carbon skeletons of both the cyclohexyl and benzothiazole moieties and their linkage through the sulfenamide bridge.

The collective evidence from these analyses unequivocally confirms the structure of the compound as N-Cyclohexyl-2-benzothiazolesulfenamide.

Figure 2: Annotated structure of N-Cyclohexyl-2-benzothiazolesulfenamide.

References

-

NIST. N-cyclohexyl-2-benzothiazole sulfonamide. [Link]

-

Ataman Kimya. N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. [Link]

-

SpectraBase. N-cyclohexyl-2-benzothiazylsulfenamide. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

ResearchGate. UV-visible spectra of N-cyclohexyl benzothiazole-2-sulfenamide and degraded metabolites after 6 days of incubation. [Link]

-

Ataman Kimya. N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE (CBTS). [Link]

-

SpectraBase. N-cyclohexyl-2-benzothiazylsulfenamide - Optional[FTIR] - Spectrum. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

-

SpectraBase. N-cyclohexyl-2-benzothiazylsulfenamide - Optional[MS (GC)] - Spectrum. [Link]

-

Ataman Kimya. N-CYCLOHEXYL-2-BENZOTHIAZOLESULFENAMIDE. [Link]

-

VU Research Portal. Development and Application of Comprehensive Chemical Analytical Methods for the Analysis of Polyaromatic Compounds. [Link]

-

GSRS. N-CYCLOHEXYL-2-BENZOTHIAZOSULFENAMIDE. [Link]

Sources

An In-Depth Technical Guide to N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide: A Derivative at the Crossroads of Analgesic and Antimalarial Chemistry

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide, a fascinating derivative of the common analgesic, acetaminophen. This document delves into the compound's probable historical origins as an intermediate in the synthesis of the antimalarial drug amodiaquine, its detailed synthesis via the Mannich reaction, and a scientific exploration of its potential pharmacological properties. By examining the structure-activity relationships of related compounds and the known metabolic pathways of its parent molecules, this guide offers a synthesized perspective on its analgesic, antipyretic, and toxicological profile, positioning it as a subject of interest for further research in drug discovery and development.

Introduction and Core Concepts

N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide, colloquially referred to as 3-Diethylamino Acetaminophen, is a molecule that occupies a unique space in medicinal chemistry. It is structurally a derivative of N-acetyl-p-aminophenol (acetaminophen or paracetamol), one of the most widely used over-the-counter analgesics and antipyretics globally[1]. However, its documented appearance in scientific literature is more closely tied to the synthesis of amodiaquine, a 4-aminoquinoline antimalarial drug[2]. This dual identity makes it a compelling subject for in-depth study, offering insights into the modification of well-known drug scaffolds to alter their therapeutic properties.

This guide will provide a detailed exploration of this compound, moving beyond a simple recitation of facts to explain the underlying chemical and pharmacological principles. We will examine its synthesis not merely as a procedure, but as a strategic chemical transformation. Furthermore, we will venture into its potential biological activities, drawing upon the extensive knowledge of its parent compounds to build a predictive pharmacological profile.

Discovery and Historical Context: A Tale of Two Drugs

The history of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is not one of a targeted discovery for its own therapeutic merit, but rather as a stepping stone in the creation of another vital medicine. Its synthesis is intrinsically linked to the development of amodiaquine, an antimalarial agent effective against chloroquine-resistant strains of Plasmodium falciparum[3].

The likely first synthesis of this compound can be traced back to the pioneering work on amodiaquine. The process for producing amodiaquine involves a Mannich reaction on 4-acetamidophenol (acetaminophen) to introduce a diethylaminomethyl group at the ortho position to the hydroxyl group[4]. This reaction yields 4-Acetamido-2-(diethylaminomethyl)phenol, the very compound at the heart of this guide. This intermediate is then further processed to produce amodiaquine[4]. Therefore, the "discovery" of this molecule was a means to an end in the quest for effective antimalarial therapies. In modern pharmaceutical manufacturing, it is often considered a process-related impurity in the production of amodiaquine[1][2].

Synthesis and Chemical Properties

The primary route for the synthesis of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is the Mannich reaction , a cornerstone of organic chemistry for the aminoalkylation of acidic protons located alpha to a carbonyl group, or other electron-withdrawing groups. In the case of acetaminophen, the phenolic ring is activated towards electrophilic substitution, allowing for the introduction of an aminomethyl group.

The Mannich Reaction: A Detailed Protocol

The synthesis involves the reaction of acetaminophen (4-acetamidophenol) with formaldehyde and diethylamine. Paraformaldehyde is often used as a source of formaldehyde.

Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, suspend 4-acetamidophenol in an appropriate solvent, such as ethanol.

-

Addition of Reagents: To this suspension, add diethylamine and paraformaldehyde.

-

Reaction Conditions: The mixture is then typically heated under reflux for a specified period to drive the reaction to completion.

-

Work-up and Isolation: After cooling, the reaction mixture is worked up to isolate the product. This may involve solvent removal, extraction, and purification steps such as recrystallization or column chromatography to yield pure N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it can dissolve the reactants to a reasonable extent and has a suitable boiling point for reflux.

-

Reagents: The use of paraformaldehyde provides a convenient and solid source of formaldehyde, which is a gas at room temperature. Diethylamine serves as the secondary amine for the aminomethylation.

-

Heating: Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Chemical Structure and Properties

Below is a table summarizing the key chemical properties of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.

| Property | Value | Source |

| IUPAC Name | N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide | [5] |

| Synonyms | 3-Diethylamino Acetaminophen, 4-Acetamido-2-diethylaminomethylphenol | [5] |

| CAS Number | 121-78-8 | [5][6] |

| Molecular Formula | C13H20N2O2 | [6] |

| Molecular Weight | 236.31 g/mol | [5][6] |

Visualization of the Synthesis Pathway

The following diagram illustrates the Mannich reaction for the synthesis of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide.

Caption: Synthesis of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide via the Mannich reaction.

Predicted Pharmacological Profile

While specific pharmacological data for N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is scarce in publicly available literature, a predictive profile can be constructed based on its structural relationship to acetaminophen and amodiaquine.

Analgesic and Antipyretic Activity: A Link to Acetaminophen

Given that the core structure of acetaminophen is retained, it is plausible that this derivative may exhibit analgesic and antipyretic properties. Acetaminophen is believed to exert its effects through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes in the central nervous system and modulation of the endocannabinoid system[7]. The introduction of the diethylaminomethyl group could potentially modulate these activities.

-

Potential for Altered Potency: The bulky and basic diethylaminomethyl group could alter the molecule's ability to cross the blood-brain barrier and interact with its central targets, potentially leading to increased or decreased potency compared to acetaminophen.

-

Modified Pharmacokinetics: The added functional group would significantly change the physicochemical properties of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Anti-inflammatory and Other Potential Activities

Acetaminophen itself has weak anti-inflammatory activity. The modification of the acetaminophen structure has been explored to enhance its anti-inflammatory properties[8]. It is conceivable that the diethylaminomethyl substituent could confer some degree of anti-inflammatory activity, although this would require experimental verification.

Toxicological Considerations: The Amodiaquine Connection

The structural similarity to amodiaquine raises important toxicological considerations. Amodiaquine's use has been associated with hepatotoxicity and agranulocytosis, which are thought to be mediated by the bioactivation of its p-aminophenol moiety to a reactive quinoneimine metabolite[3][9]. This reactive intermediate can bind to cellular macromolecules, leading to cellular damage and immune-mediated toxicity[10].

Since N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide also possesses a substituted p-aminophenol structure, it is plausible that it could undergo similar metabolic activation and exhibit a similar toxicity profile. The presence of the diethylaminomethyl group might influence the rate and extent of this bioactivation.

Logical Relationship of Potential Toxicity:

Caption: Postulated metabolic pathway leading to potential toxicity.

Future Research and Applications

The unique chemical and potential pharmacological properties of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide warrant further investigation.

-

Pharmacological Screening: A comprehensive screening of this compound for analgesic, antipyretic, and anti-inflammatory activities is a logical next step.

-

Toxicology Studies: In vitro and in vivo toxicology studies are crucial to assess its potential for hepatotoxicity and other adverse effects, particularly in comparison to acetaminophen and amodiaquine.

-

Drug Development: Should the compound exhibit a favorable efficacy and safety profile, it could serve as a lead compound for the development of new analgesics with modified properties.

Conclusion

N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide is more than just a chemical curiosity; it is a molecule with a rich, albeit indirect, history intertwined with the development of essential medicines. While its primary role to date has been as a synthetic intermediate, its structural relationship to both a widely used analgesic and a potent antimalarial suggests a complex and potentially interesting pharmacological profile. This guide has synthesized the available information to provide a detailed overview of its synthesis and a scientifically grounded prediction of its biological activities. Further empirical research is necessary to fully elucidate the therapeutic potential and risks associated with this intriguing acetaminophen derivative.

References

-

Clarke, J. B., et al. (1990). The disposition of amodiaquine and related antimalarial agents in human neutrophils: implications for drug design. British Journal of Pharmacology, 100(3), 567–572. [Link]

-

Maggs, J. L., et al. (1998). Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. Chemical Research in Toxicology, 11(9), 1018–1026. [Link]

-

Winstanley, P. A., et al. (1990). The toxicity of amodiaquine and its principal metabolites towards mononuclear leucocytes and granulocyte/monocyte colony forming units. British Journal of Clinical Pharmacology, 29(4), 479–485. [Link]

-

Veeprho. (n.d.). Amodiaquine Impurities and Related Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of amodiaquine and its analogs. Retrieved from [Link]

-

Der Pharma Chemica. (2013). Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. Der Pharma Chemica, 5(3), 73-78. [Link]

-

Open Access Journals. (n.d.). Anti-malarial Amodiaquine Analogs: An Over View. Retrieved from [Link]

-

Prime Scholars. (2015). Characterisation and Identification of Process Related Impurity in Amodiaquine Hydrochloride by Using Some Analytical Techniques: A Review. American Journal of Advanced Drug Delivery, 3(5), 264-284. [Link]

-

Request PDF. (2006). Investigation of amodiaquine bulk drug impurities by liquid chromatography/ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1146-1152. [Link]

-

PubChem. (n.d.). Acetaminophen. Retrieved from [Link]

-

ACS Publications. (2016). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 20(7), 1318-1325. [Link]

-

PubChem. (n.d.). Amodiaquine. Retrieved from [Link]

-

ClinPGx. (n.d.). Amodiaquine Pathway, Pharmacokinetics. Retrieved from [Link]

-

ResearchGate. (2009). Analgesic, Anti-inflammatory, and Anti-pyretic Activity. Retrieved from [Link]

-

Frontiers in Pharmacology. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology, 11, 580289. [Link]

-

PubChem. (n.d.). 4-Acetamido-2-diethylaminomethylphenol. Retrieved from [Link]

Sources

- 1. primescholars.com [primescholars.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Acetamido-2-diethylaminomethylphenol | C13H20N2O2 | CID 224175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. klivon.com [klivon.com]

- 7. PubChemLite - 4-acetamido-2-diethylaminomethylphenol (C13H20N2O2) [pubchemlite.lcsb.uni.lu]

- 8. veeprho.com [veeprho.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Disposition of amodiaquine and related antimalarial agents in human neutrophils: implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 4-Acetamido-2-Diethylaminomethylphenol: A Technical Guide to Putative Molecular Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical exploration of the potential therapeutic targets of 4-Acetamido-2-Diethylaminomethylphenol, a phenolic Mannich base with structural similarities to widely used therapeutic agents. As a Senior Application Scientist, this guide is structured to offer not just a list of possibilities, but a scientifically grounded rationale for investigating this compound's mechanism of action, thereby empowering researchers to design targeted and effective experimental workflows.

Introduction: A Molecule of Interest at the Crossroads of Analgesia and Antimalarial Scaffolds

4-Acetamido-2-Diethylaminomethylphenol belongs to the class of phenolic Mannich bases, a group of compounds renowned for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1] Its core structure intriguingly merges the pharmacophore of acetaminophen (paracetamol), a widely used analgesic and antipyretic, with a diethylaminomethyl group, a feature present in the antimalarial drug amodiaquine. This unique structural hybridization suggests a multifaceted pharmacological profile and presents a compelling case for the investigation of its therapeutic targets.

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C13H20N2O2 | [2] |

| Molecular Weight | 236.31 g/mol | [2] |

| IUPAC Name | N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide | [2] |

| CAS Number | 121-78-8 | [2] |

| Synonyms | 3-Diethylamino Acetaminophen, N-(3-((Diethylamino)methyl)-4-hydroxyphenyl)acetamide | [2] |

Inferred Therapeutic Targets Based on Structural Analogy

The rational identification of potential therapeutic targets for a novel compound often begins with an analysis of its structural relationship to well-characterized drugs. In the case of 4-Acetamido-2-Diethylaminomethylphenol, two key analogues provide a strong foundation for targeted investigation: acetaminophen and amodiaquine.

The Acetaminophen Analogy: Targeting Pain and Inflammation Pathways

The presence of the 4-acetamido-phenol moiety strongly suggests that 4-Acetamido-2-Diethylaminomethylphenol may share mechanistic pathways with acetaminophen.

Potential Targets:

-

Cyclooxygenase (COX) Enzymes: Acetaminophen's primary mechanism is believed to involve the inhibition of COX enzymes, particularly a splice variant of COX-1, often referred to as COX-3, which is predominantly expressed in the central nervous system.[3][4] This central inhibition of prostaglandin synthesis is thought to be responsible for its analgesic and antipyretic effects, with minimal peripheral anti-inflammatory activity.[3][5] It is plausible that 4-Acetamido-2-Diethylaminomethylphenol also acts as a COX inhibitor, potentially with a different selectivity profile compared to acetaminophen.

-

Endocannabinoid and Serotonergic Systems: Emerging evidence suggests that acetaminophen's analgesic effects are also mediated through the modulation of the endocannabinoid system. Its metabolite, AM404, has been shown to inhibit the reuptake of the endogenous cannabinoid anandamide, leading to increased cannabinoid receptor activation.[6][7] Furthermore, activation of descending serotonergic pathways contributes to its analgesic properties.[5][6] The structural modifications in 4-Acetamido-2-Diethylaminomethylphenol could influence its metabolism and the subsequent activity of its metabolites on these systems.

Signaling Pathway: Inferred from Acetaminophen's Mechanism

Caption: Inferred signaling pathways based on acetaminophen analogy.

The Amodiaquine Connection: Exploring Antimalarial and broader Anti-infective Potential

The diethylaminomethyl group attached to the phenolic ring is a key structural feature of the antimalarial drug amodiaquine. This suggests that 4-Acetamido-2-Diethylaminomethylphenol could possess anti-infective properties.

Potential Targets:

-

Heme Polymerase: Amodiaquine, like other 4-aminoquinoline antimalarials, is thought to exert its parasiticidal effect by interfering with the detoxification of heme in the malaria parasite. It is believed to inhibit the parasite's heme polymerase, leading to the accumulation of toxic free heme and subsequent parasite death.[8][9]

-

Cathepsin B: Amodiaquine has also been shown to inhibit host cell cathepsin B, a lysosomal cysteine protease. This inhibition can block the entry of various pathogens, including viruses, that rely on this enzyme for entry into the cytoplasm.[10]

Experimental Workflow: Screening for Antimalarial Activity

Caption: A streamlined workflow for assessing antimalarial potential.

Broader Therapeutic Horizons: Targets of Phenolic Mannich Bases

Beyond the direct structural analogies, the broader class of phenolic Mannich bases has been extensively studied, revealing a wide array of potential therapeutic targets.

Potential Targets:

-

DNA Topoisomerases: Many Mannich bases have been identified as inhibitors of DNA topoisomerases I and II.[1][11] These enzymes are crucial for DNA replication and transcription, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer therapies.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, and its dysregulation is implicated in numerous chronic diseases. Several phenolic compounds and their derivatives have been shown to inhibit NF-κB activation, thereby suppressing the expression of pro-inflammatory genes.[12][13][14][15]

-

Microbial Targets: The structural features of phenolic Mannich bases, including their ability to chelate metals and disrupt cell membranes, contribute to their broad-spectrum antimicrobial activity against bacteria and fungi.[16][17][18]

Logical Relationship: From Compound Class to Specific Targets

Caption: Potential therapeutic areas and molecular targets for phenolic Mannich bases.

Proposed Experimental Protocols for Target Validation